![molecular formula C15H16ClN3O2S B2539075 1-({[5-(3-氯苯基)-1,3,4-恶二唑-2-基]硫代}乙酰)哌啶 CAS No. 850937-54-1](/img/structure/B2539075.png)

1-({[5-(3-氯苯基)-1,3,4-恶二唑-2-基]硫代}乙酰)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

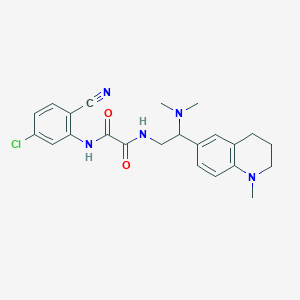

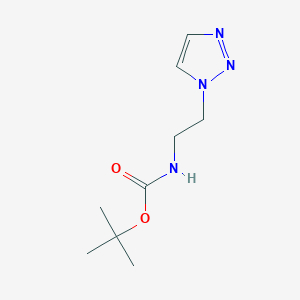

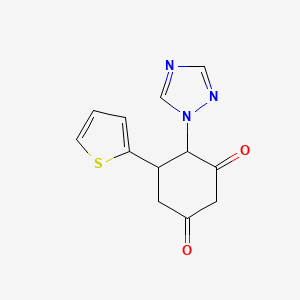

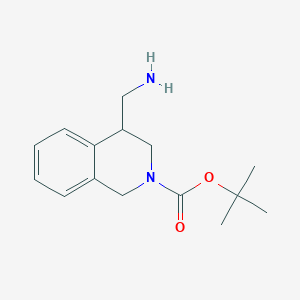

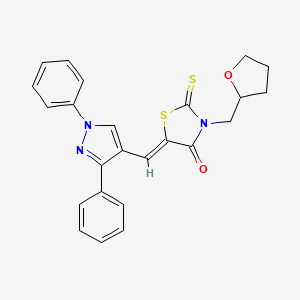

The compound “1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also includes a 1,3,4-oxadiazole ring and a phenyl ring with a chlorine atom attached .

Synthesis Analysis

The synthesis of similar compounds often involves several steps. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid and involves esterification, hydrazination, salt formation, and cyclization . Another method for synthesizing piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of “1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine” is complex. It includes a piperidine ring, a 1,3,4-oxadiazole ring, and a phenyl ring with a chlorine atom attached . The InChI code for a similar compound, 1-(3-chlorophenyl)piperidine, is 1S/C11H14ClN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 .Chemical Reactions Analysis

Piperidine and its derivatives are involved in a wide range of chemical reactions. They can act as a base for the deprotonation of carbonyl compounds and their nucleophilic nature makes them an essential ingredient in various synthetic processes .Physical And Chemical Properties Analysis

Piperidine, a component of the compound, is a colorless liquid with an odor described as objectionable, typical of amines . It is miscible with water and many organic solvents, indicating its highly polar nature .科学研究应用

Antiviral Activity

The synthesis of 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine involves a six-step process starting from 4-chlorobenzoic acid. Notably, this compound belongs to the class of sulfonamide derivatives. Bioassay tests revealed that certain derivatives of this compound exhibit anti-tobacco mosaic virus (TMV) activity . Further exploration of its antiviral potential could be valuable.

Antibacterial Properties

While not directly studied for antibacterial effects, related 1,3,4-oxadiazole derivatives have demonstrated promising antibacterial activity. For instance, 2,5-diamino-1,3,4-oxadiazoles exhibited efficacy against Staphylococcus aureus, Enterococcus faecium, Streptococcus agalactiae, Escherichia coli, and Salmonella typhimurium . Investigating the antibacterial potential of our compound could yield interesting results.

Herbicidal Applications

Sulfonamide derivatives have been explored for herbicidal properties in agriculture . While specific studies on our compound are lacking, its structural features warrant investigation. Assessing its impact on plant growth and weed control could be worthwhile.

Antifungal Activity

Although not directly tested, sulfonamide derivatives have been associated with antifungal effects . Considering the compound’s structure, it might exhibit antifungal properties. Evaluating its efficacy against fungal pathogens could provide valuable insights.

Anticonvulsant Potential

Certain 1,3,4-thiadiazoles have demonstrated anticonvulsant activity . Given the shared thiadiazole moiety, our compound could be explored for its effects on neuronal excitability and seizure control.

Tumor Cell Inhibition

In previous work, related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Investigating whether our compound exhibits similar effects could contribute to cancer research.

Other Biological Activities

1,3,4-thiadiazoles have occasionally displayed diverse bioactivities, including antibacterial and antifungal properties . Exploring additional effects, such as antioxidant or anti-inflammatory activity, could broaden our understanding.

未来方向

The future directions for “1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine” and similar compounds could involve further exploration of their potential uses in pharmaceuticals and agrochemicals. Their unique chemical properties make them a preferred choice in the development of a wide array of active pharmaceutical ingredients .

作用机制

Target of Action

The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the piperazine moiety can interact with diverse biological targets.

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds containing a piperazine moiety can affect a variety of pathways depending on their specific targets .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and metabolism to potential therapeutic effects such as antimicrobial, antitumor, or antioxidant activity .

属性

IUPAC Name |

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2S/c16-12-6-4-5-11(9-12)14-17-18-15(21-14)22-10-13(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVOFGRTYRMDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2538998.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2538999.png)

![1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]](/img/structure/B2539004.png)

![3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2539009.png)

![3-[(4-ethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2539011.png)